4'-O-Methylcoumestrol

Description

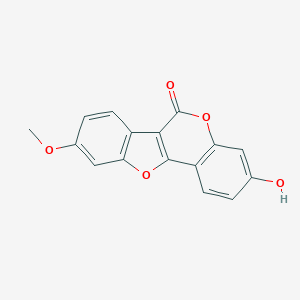

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-9-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEZPZWGHDOWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168637 | |

| Record name | 9-O-Methylcoumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-O-Methylcoumestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1690-62-6 | |

| Record name | 3-Hydroxy-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1690-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-O-Methylcoumestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-O-Methylcoumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-O-METHYLCOUMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7972P9NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-O-Methylcoumestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

338 - 339 °C | |

| Record name | 9-O-Methylcoumestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Natural Sources and Biological Landscape of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins, isolation methodologies, and potential biological activities of the coumestan derivative, 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, also known as 9-O-Methylcoumestrol. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrences of 9-O-Methylcoumestrol

9-O-Methylcoumestrol has been identified in a variety of plant species, primarily within the Fabaceae (legume) family. Its presence is often associated with the plant's defense mechanisms and response to environmental stressors. The documented botanical sources are listed below.

Table 1: Natural Sources of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one

| Plant Species | Family | Common Name |

| Cicer microphyllum | Fabaceae | - |

| Cicer canariense | Fabaceae | - |

| Cicer arietinum | Fabaceae | Chickpea |

| Medicago sativa | Fabaceae | Alfalfa |

| Trifolium pratense | Fabaceae | Red Clover |

| Pisum sativum | Fabaceae | Pea |

| Myroxylon balsamum | Fabaceae | Tolu Balsam |

Note: Specific quantitative data on the yield of 9-O-Methylcoumestrol from these sources is not extensively reported in publicly available literature, as research has often focused on more abundant phytoestrogens.

Experimental Protocols: A Representative Methodology for Isolation and Characterization

While a singular, detailed protocol for the isolation of 9-O-Methylcoumestrol is not universally cited, the following methodology represents a standard approach for the extraction and purification of coumestans from plant material. This protocol is a composite of established techniques for phytoestrogen isolation.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) or roots of the source plant are collected at the appropriate developmental stage.

-

Drying: The plant material is air-dried in the shade or lyophilized to prevent enzymatic degradation of secondary metabolites.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: A polar solvent, typically methanol or ethanol, is used for the initial extraction. An 80% aqueous methanol solution is commonly employed.

-

Extraction Technique: Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be utilized. For a standard laboratory procedure, maceration is often sufficient.

-

The powdered plant material is soaked in the solvent (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional agitation.

-

The process is repeated three times to ensure exhaustive extraction.

-

-

Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Coumestans are typically enriched in the ethyl acetate fraction.

-

Concentration: Each fraction is concentrated in vacuo to dryness.

Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

Structure Elucidation and Characterization

-

Spectroscopic Analysis: The purified compound is identified and its structure confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

-

UV-Vis Spectroscopy: To determine the absorption maxima, which are characteristic of the coumestan chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the isolation of 9-O-Methylcoumestrol.

Biological Activities and Signaling Pathways

Specific studies on the signaling pathways directly modulated by 9-O-Methylcoumestrol are limited. However, as a member of the coumestan class of phytoestrogens, its biological activity is anticipated to be similar to that of the well-studied coumestrol. Phytoestrogens are known to exert their effects by binding to estrogen receptors (ERα and ERβ) and modulating downstream signaling cascades.

Coumestans have been reported to influence several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the PI3K/AKT, MAPK, NF-κB, and JAK/STAT pathways. The PI3K/AKT pathway is a critical regulator of cell survival and growth, and its modulation by phytoestrogens is of significant interest in cancer research.

Potential Signaling Pathway Modulation

Caption: Predicted modulation of the PI3K/AKT pathway by 9-O-Methylcoumestrol.

This guide provides a starting point for researchers interested in 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one. Further investigation is warranted to fully elucidate its quantitative distribution in nature, optimize its isolation, and confirm its specific biological mechanisms of action.

Isolating 9-O-Methylcoumestrol from Cicer arietinum: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the isolation of 9-O-methylcoumestrol, a bioactive coumestan found in Cicer arietinum (chickpea). This document outlines a detailed, synthesized experimental protocol for the extraction, purification, and characterization of this compound. It includes a summary of its physicochemical properties and spectroscopic data compiled from various databases. Furthermore, this guide illustrates the putative biosynthetic pathway of coumestans in legumes and the likely estrogen receptor-mediated signaling pathway of 9-O-methylcoumestrol, providing valuable context for its biological activity and potential therapeutic applications. The information is presented to be a practical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Cicer arietinum, commonly known as the chickpea, is a legume crop cultivated for its edible seeds. Beyond its nutritional value, it is a source of various phytochemicals, including isoflavones and coumestans.[1][2] Among these, 9-O-methylcoumestrol has garnered interest for its potential biological activities. Coumestans are a class of phytoestrogens that are structurally similar to estrogens and can interact with estrogen receptors, suggesting their potential in modulating estrogen-related physiological and pathological processes.

This guide focuses on providing a detailed methodology for the isolation and characterization of 9-O-methylcoumestrol from Cicer arietinum. While specific protocols for this compound are not extensively documented, this guide synthesizes established methods for the extraction of phytoestrogens from legumes to propose a robust and reproducible workflow. The intended audience for this document includes researchers in natural product chemistry, pharmacology, and drug development who are interested in the isolation and study of bioactive compounds from plant sources.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for 9-O-methylcoumestrol is presented in Table 1. This information is crucial for the identification and characterization of the isolated compound.

Table 1: Physicochemical and Spectroscopic Data of 9-O-Methylcoumestrol

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₀O₅ | [3] |

| Molecular Weight | 282.25 g/mol | [3] |

| IUPAC Name | 3-hydroxy-9-methoxy-[4]benzofuro[3,2-c]chromen-6-one | [3] |

| CAS Number | 1690-62-6 | [3] |

| Physical Description | Solid | [3] |

| Melting Point | 338-339 °C | [3] |

| SMILES | COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O | [5] |

| InChI | InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3 | [5] |

| Predicted MS (M+H)⁺ | m/z 283.0601 | [5] |

| Predicted MS (M-H)⁻ | m/z 281.0455 | [5] |

Experimental Protocols

The following is a synthesized, detailed protocol for the isolation and purification of 9-O-methylcoumestrol from Cicer arietinum. This protocol is based on established methods for the extraction of isoflavones and other phytoestrogens from legumes.

Plant Material and Preparation

-

Sourcing: Obtain certified seeds of Cicer arietinum.

-

Sprouting (Optional but Recommended): Germinate the seeds in the dark for 5-7 days. Sprouting has been shown to increase the concentration of certain phytoestrogens.

-

Drying and Grinding: Lyophilize (freeze-dry) the chickpea sprouts or seeds and grind them into a fine powder using a laboratory mill.

Extraction

-

Maceration: Suspend the powdered plant material in 80% methanol (1:10 w/v).

-

Sonication: Sonicate the mixture for 1 hour at room temperature to enhance extraction efficiency.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Re-extraction: Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Purification

-

Solvent Partitioning:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like lipids and chlorophyll. Repeat this step until the hexane layer is colorless.

-

Subsequently, partition the methanol fraction against ethyl acetate. The ethyl acetate fraction will contain the moderately polar compounds, including coumestans.

-

-

Column Chromatography:

-

Concentrate the ethyl acetate fraction to dryness.

-

Subject the dried extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them using thin-layer chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm and 365 nm).

-

-

Preparative HPLC:

-

Pool the fractions containing the compound of interest (based on TLC analysis).

-

Perform preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions using a C18 column.

-

Use a mobile phase of methanol and water with a gradient elution to achieve high purity.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to 9-O-methylcoumestrol.

-

Characterization

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Obtain the mass spectrum of the purified compound using Electrospray Ionization (ESI-MS) to confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to elucidate the chemical structure.

-

-

Purity Assessment:

-

Analyze the final purified compound by analytical HPLC to determine its purity.

-

Visualization of Workflow and Biological Pathways

Experimental Workflow

The overall workflow for the isolation of 9-O-methylcoumestrol from Cicer arietinum is depicted in the following diagram.

Caption: Experimental workflow for the isolation of 9-O-methylcoumestrol.

Biosynthetic Pathway

The biosynthesis of coumestans is closely related to the phenylpropanoid and isoflavonoid pathways in legumes. A simplified, putative biosynthetic pathway leading to coumestans is shown below.

References

- 1. Phytochemical: 9-O-Methylcoumestrol [caps.ncbs.res.in]

- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 3. 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one | C16H10O5 | CID 5319565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - 9-o-methylcoumestrol (C16H10O5) [pubchemlite.lcsb.uni.lu]

The Biosynthesis of 9-O-Methylcoumestrol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Methylcoumestrol is a plant-derived secondary metabolite belonging to the coumestan class of phytoestrogens. These compounds have garnered significant interest from the scientific and drug development communities due to their potential therapeutic properties, including estrogenic and anti-cancer activities. Understanding the biosynthetic pathway of 9-O-Methylcoumestrol is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthesis of 9-O-Methylcoumestrol in plants, starting from the general phenylpropanoid pathway. It includes a summary of the key enzymatic reactions, relevant quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic pathway and experimental workflows. While significant progress has been made in elucidating the upstream portions of the pathway leading to the precursor coumestrol, the specific enzyme responsible for the final O-methylation step to yield 9-O-Methylcoumestrol has yet to be definitively characterized. This guide consolidates the current knowledge and provides a framework for future research in this area.

Introduction

Coumestans are a class of plant secondary metabolites characterized by a four-ring heterocyclic structure. As phytoestrogens, they can mimic the biological activity of estrogen. 9-O-Methylcoumestrol is a methylated derivative of coumestrol, the most well-known coumestan. The biosynthesis of coumestans is a branch of the larger flavonoid and isoflavonoid pathways, which are prevalent in leguminous plants such as soybean (Glycine max) and alfalfa (Medicago sativa). This guide will detail the enzymatic steps from the precursor L-phenylalanine to the final product, 9-O-Methylcoumestrol.

The Biosynthetic Pathway

The biosynthesis of 9-O-Methylcoumestrol can be divided into three main stages:

-

Phenylpropanoid Pathway: The initial steps that convert L-phenylalanine to 4-coumaroyl-CoA.

-

Isoflavonoid Branch: The formation of the isoflavone intermediate, daidzein.

-

Coumestan Formation and Modification: The conversion of daidzein to coumestrol and its subsequent methylation to 9-O-Methylcoumestrol.

Phenylpropanoid Pathway

This fundamental pathway provides the basic building blocks for a wide array of plant secondary metabolites, including flavonoids and isoflavonoids.

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

-

Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid.

-

Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to form 4-coumaroyl-CoA .

Isoflavonoid Branch

The isoflavonoid pathway is a critical branch leading to the synthesis of daidzein.

-

Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone to naringenin .

-

Isoflavone Synthase (IFS) , a key enzyme in this branch, catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, converting naringenin to the isoflavone genistein , and liquiritigenin (formed from naringenin) to daidzein .

Coumestan Formation and Modification

The final stages of the pathway involve the conversion of the isoflavone daidzein into coumestrol and its subsequent methylation.

-

Daidzein is hydroxylated at the 2' position by an isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 monooxygenase, to yield 2'-hydroxydaidzein .

-

This intermediate undergoes oxidative cyclization to form the pterocarpan ring system. While the exact enzymatic steps are not fully elucidated, this is a critical rearrangement.

-

The final step in coumestrol biosynthesis is catalyzed by 3,9-dihydroxypterocarpan 6a-monooxygenase (CYP93A1) , which introduces a double bond to form coumestrol [1].

-

The terminal step is the methylation of the hydroxyl group at the C9 position of coumestrol. This reaction is catalyzed by a putative O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce 9-O-Methylcoumestrol . The specific OMT responsible for this reaction has not yet been isolated and characterized from any plant species.

Quantitative Data

Quantitative data for the biosynthesis of 9-O-Methylcoumestrol is limited in the literature. The following table summarizes available data on the concentration of the precursor, coumestrol, in various plant sources. Enzyme kinetic data for the specific enzymes in this pathway are largely unavailable and represent a significant area for future research.

| Compound | Plant Source | Tissue | Concentration | Reference |

| Coumestrol | Soybean (Glycine max) | Sprouts | 1.76 ± 0.13 µg/g | --INVALID-LINK-- |

| Coumestrol | Alfalfa (Medicago sativa) | Sprouts | High concentrations | --INVALID-LINK-- |

| Coumestrol | Clover (Trifolium spp.) | Leaves | 25 to 200 mg/kg DM | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 9-O-Methylcoumestrol biosynthesis pathway.

Metabolite Extraction and Analysis by HPLC

Objective: To extract and quantify coumestrol and 9-O-Methylcoumestrol from plant tissue.

Materials:

-

Plant tissue (e.g., soybean sprouts, alfalfa leaves)

-

Liquid nitrogen

-

80% (v/v) Methanol

-

Centrifuge

-

HPLC system with a C18 column and UV or MS detector

-

Authentic standards for coumestrol and 9-O-Methylcoumestrol

Protocol:

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Sonicate the sample for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Evaporate the combined supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of 80% methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample onto the HPLC system. A typical mobile phase gradient would be water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 340 nm for coumestans) or a mass spectrometer for more specific detection.

-

Quantify the compounds by comparing the peak areas to a standard curve generated with authentic standards.

O-Methyltransferase (OMT) Enzyme Assay

Objective: To measure the activity of the putative OMT that converts coumestrol to 9-O-Methylcoumestrol.

Materials:

-

Plant protein extract

-

Coumestrol (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 10 mM dithiothreitol)

-

Stopping solution (e.g., 2 M HCl)

-

Ethyl acetate

-

Scintillation counter (for radiometric assay) or HPLC system

Protocol (Radiometric Method):

-

Prepare a reaction mixture containing the reaction buffer, coumestrol, and [¹⁴C-methyl]-S-adenosyl-L-methionine.

-

Pre-warm the mixture to the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding the plant protein extract.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stopping solution.

-

Extract the radiolabeled product (9-O-[¹⁴C-methyl]coumestrol) with ethyl acetate.

-

Transfer the ethyl acetate phase to a scintillation vial and evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit time and protein concentration.

Protocol (HPLC-based Method):

-

Follow steps 1-5 of the radiometric method, but use non-radiolabeled SAM.

-

Extract the product with ethyl acetate.

-

Evaporate the ethyl acetate and reconstitute the residue in a suitable solvent for HPLC analysis.

-

Analyze the sample by HPLC to separate and quantify the 9-O-Methylcoumestrol produced.

-

Calculate the enzyme activity based on the amount of product formed per unit time and protein concentration.

Visualizations

Biosynthetic Pathway of 9-O-Methylcoumestrol

Caption: Biosynthesis pathway of 9-O-Methylcoumestrol from L-Phenylalanine.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for the extraction and analysis of coumestans from plant tissue.

Logical Relationship for OMT Enzyme Assay

References

9-O-Methylcoumestrol: A Technical Guide to its Presumed Mechanism of Action

Disclaimer: Scientific literature extensively details the mechanism of action for coumestrol, the parent compound of 9-O-Methylcoumestrol. However, specific research on 9-O-Methylcoumestrol is limited. This guide, therefore, extrapolates the likely mechanism of action of 9-O-Methylcoumestrol based on the robust data available for coumestrol, providing a framework for researchers, scientists, and drug development professionals. All quantitative data and experimental protocols presented herein are for coumestrol and should be interpreted as a proxy for the potential activity of its 9-O-methylated derivative.

Introduction

9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen. Phytoestrogens are plant-derived compounds that are structurally and functionally similar to mammalian estrogens, enabling them to interact with estrogen receptors (ERs).[1] The biological activities of these compounds, including their potential therapeutic effects, are largely dictated by these interactions. Given its structural similarity to coumestrol, 9-O-Methylcoumestrol is presumed to exert its biological effects primarily through the modulation of estrogen receptor signaling pathways, with potential additional anti-inflammatory activities.

Core Mechanism of Action: Estrogen Receptor Modulation

The principal mechanism of action for coumestrol, and likely 9-O-Methylcoumestrol, is its function as a selective estrogen receptor modulator (SERM). Coumestrol has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher binding affinity for ERβ.[2] This preferential binding to ERβ is a key determinant of its tissue-specific effects.

Estrogen Receptor Signaling

Upon binding to ERs, the ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[3] This interaction initiates the transcription of a host of genes involved in various physiological processes, including cell proliferation, differentiation, and metabolism. The differential expression of ERα and ERβ in various tissues accounts for the diverse and sometimes opposing effects of SERMs.

Quantitative Data: Estrogen Receptor Binding Affinity of Coumestrol

The following table summarizes the relative binding affinity (RBA) of coumestrol for estrogen receptors, providing a quantitative basis for its estrogenic activity.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Reference |

| Coumestrol | Rat Uterine Cytosol ER | 190 | [4] |

| Coumestrol | ERα | Lower than ERβ | [2] |

| Coumestrol | ERβ | Higher than ERα | [2] |

Experimental Protocols: Estrogen Receptor Binding Assay

The competitive binding of coumestrol to estrogen receptors is a key experiment to determine its estrogenic potential.

Objective: To determine the relative binding affinity of a test compound (e.g., coumestrol) for the estrogen receptor compared to estradiol.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-Estradiol (radiolabeled ligand)

-

Test compound (coumestrol)

-

Scintillation counter

Methodology:

-

Prepare rat uterine cytosol containing estrogen receptors.

-

A constant amount of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (coumestrol).

-

The reaction is allowed to reach equilibrium.

-

Bound and unbound [³H]-estradiol are separated.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the binding of [³H]-estradiol (IC50) is determined.

-

The RBA is calculated as (IC50 of estradiol / IC50 of test compound) x 100.

Potential Anti-Inflammatory Mechanism of Action

While direct evidence for 9-O-Methylcoumestrol is lacking, many coumarins and phytoestrogens exhibit anti-inflammatory properties. This suggests a secondary mechanism of action for 9-O-Methylcoumestrol involving the modulation of inflammatory signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Some flavonoids and coumarins have been shown to inhibit the activation of NF-κB. This inhibition can occur at various points in the signaling cascade, such as preventing the degradation of the inhibitory protein IκBα or inhibiting the nuclear translocation of the active NF-κB dimer.

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[7][8] The three main MAPK families are ERK, JNK, and p38. Dysregulation of these pathways is associated with inflammatory diseases and cancer. Some natural compounds have been shown to modulate MAPK signaling, thereby exerting anti-inflammatory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Affinity of phytoestrogens for estradiol-binding proteins and effect of coumestrol on growth of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Estrogenic Activity of 9-O-Methylcoumestrol: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the estrogenic activity of 9-O-Methylcoumestrol. Therefore, this guide focuses on the well-documented estrogenic properties of its parent compound, coumestrol , as a proxy. The structural similarity suggests that 9-O-Methylcoumestrol may exhibit estrogenic effects, but this remains to be experimentally verified.

Introduction

Coumestrol is a naturally occurring compound found in various plants, including soybeans, clover, and alfalfa sprouts. It belongs to a class of phytoestrogens known as coumestans. Phytoestrogens are plant-derived compounds that are structurally and functionally similar to mammalian estrogens, with 17β-estradiol being the primary female sex hormone. Due to these similarities, coumestrol can bind to and activate estrogen receptors (ERs), thereby mimicking or modulating the effects of endogenous estrogens. This document provides a comprehensive overview of the estrogenic activity of coumestrol, detailing its interaction with estrogen receptors, the signaling pathways involved, and the experimental methodologies used to characterize its effects.

Quantitative Data on the Estrogenic Activity of Coumestrol

The estrogenic potency of a compound is typically quantified through various in vitro and in vivo assays. These assays measure parameters such as binding affinity to estrogen receptors (ERα and ERβ), and the ability to induce estrogen-responsive gene expression and physiological effects.

| Assay Type | Receptor | Test System | Key Findings |

| Competitive Binding Assay | Estrogen Receptor (ER) | Rat uterine cytosol, DMBA-induced rat mammary tumors, human mammary tumor tissue | Coumestrol competitively binds to estrogen receptors.[1] |

| In Vitro ER Transactivation Assay | ERα | Not specified | Coumestrol demonstrated the most potent estrogenic properties among 15 tested phytoestrogens. |

| In Vivo Uterotrophic Assay | Not specified | Ovariectomized mice | Coumestrol exhibited potent estrogenic properties. |

Note: Specific EC50 and IC50 values for 9-O-Methylcoumestrol are not available in the reviewed literature. The table summarizes findings for the parent compound, coumestrol.

Experimental Protocols

The assessment of estrogenic activity involves a variety of standardized experimental protocols. Below are detailed methodologies for key experiments commonly cited in the study of phytoestrogens like coumestrol.

Estrogen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to estrogen receptors.

Objective: To determine the relative binding affinity (RBA) of a test compound for ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ ligand-binding domains (LBDs).

-

[3H]-estradiol as the radioligand.

-

Test compound (e.g., coumestrol).

-

Assay buffer (e.g., Tris-based buffer).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

A constant concentration of the ER LBD and [3H]-estradiol are incubated with varying concentrations of the test compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.

-

Following incubation, unbound ligand is separated from the receptor-ligand complex using methods like dextran-coated charcoal or hydroxylapatite.

-

The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined.

-

The RBA is calculated as the ratio of the IC50 of unlabeled estradiol to the IC50 of the test compound, multiplied by 100.

In Vivo Uterotrophic Assay

This in vivo assay is a standard method to assess the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Objective: To determine the estrogenic potential of a compound by measuring its ability to induce uterine growth.

Animal Model: Immature or ovariectomized female rats or mice. Ovariectomy removes the primary source of endogenous estrogens.

Procedure:

-

Animals are randomly assigned to control and treatment groups.

-

The test compound is administered daily for a period of 3 to 7 days via oral gavage or subcutaneous injection. A positive control group receives a known estrogen (e.g., 17β-estradiol), and a vehicle control group receives the carrier solvent.

-

At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.

-

A statistically significant increase in uterine weight in the treatment group compared to the vehicle control group indicates estrogenic activity.

Signaling Pathways and Experimental Workflows

The estrogenic effects of compounds like coumestrol are primarily mediated through the activation of estrogen receptors, which are ligand-activated transcription factors.

Estrogen Receptor Signaling Pathway

Upon binding to its ligand, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.

Caption: Estrogen Receptor Signaling Pathway.

Experimental Workflow for Assessing Estrogenicity

The following diagram illustrates a typical workflow for evaluating the estrogenic activity of a novel compound.

Caption: Experimental Workflow for Estrogenicity Assessment.

Conclusion

While direct experimental data on the estrogenic activity of 9-O-Methylcoumestrol is currently unavailable, the extensive research on its parent compound, coumestrol, provides a strong basis for predicting its potential biological effects. Coumestrol is a potent phytoestrogen that exerts its effects primarily through the activation of estrogen receptors. Further research is warranted to elucidate the specific estrogenic profile of 9-O-Methylcoumestrol and to determine how the methylation at the 9-O position influences its binding affinity, receptor subtype selectivity, and overall estrogenic potency. Such studies will be crucial for evaluating its potential applications in areas such as hormone replacement therapy and the prevention of estrogen-related diseases.

References

A Comprehensive Technical Guide on the Anti-inflammatory Effects of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one (Coumestrol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, more commonly known as Coumestrol, is a naturally occurring organic compound belonging to the class of phytochemicals known as coumestans.[1] First identified in 1957, it is predominantly found in foods such as soybeans, brussels sprouts, spinach, and various legumes, with the highest concentrations in clover and alfalfa sprouts.[1] As a phytoestrogen, Coumestrol exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ).[1] Beyond its hormonal effects, Coumestrol has garnered significant research interest for its diverse pharmacological properties, including antioxidant, neuroprotective, and anti-cancer activities.[2][3] Notably, a growing body of evidence highlights its potent anti-inflammatory effects, positioning it as a promising candidate for the development of novel therapeutic agents for inflammatory diseases.[4][5] This technical guide provides an in-depth overview of the anti-inflammatory properties of Coumestrol, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Coumestrol exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Its primary mechanisms include the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling cascades, and potentially the Nuclear Factor-kappa B (NF-κB) pathway.

-

MAPK Signaling Pathway: The MAPK pathway plays a crucial role in the cellular response to inflammatory stimuli. Coumestrol has been shown to modulate this pathway in a cell-type-specific manner. In some studies, it decreases the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase 1/2 (JNK1/2), while in others it increases their phosphorylation.[6][7] For instance, in mice astrocytes, the inhibitory effects of Coumestrol on lipopolysaccharide (LPS)-induced inflammation were reversed by ERK and JNK inhibitors, suggesting the involvement of these kinases in its anti-inflammatory action.[8]

-

PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is another critical regulator of inflammation and cell survival. Coumestrol has been demonstrated to decrease the phosphorylation of AKT, a key protein in this pathway, thereby inhibiting downstream signaling.[6][7] Furthermore, it has been shown to block the mammalian Target of Rapamycin (mTOR)/PI3K/AKT signaling pathway in human skin cancer cells.[9]

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11] As a xenoestrogen, Coumestrol is suggested to modulate NF-κB signaling.[10] By inhibiting this pathway, Coumestrol can effectively reduce the production of key inflammatory mediators.

-

Inhibition of Pro-inflammatory Mediators: Coumestrol has been shown to inhibit the synthesis of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated astrocytes.[8] The inhibition of these cytokines is a key aspect of its anti-inflammatory activity.

Quantitative Data on the Bioactivities of Coumestrol

The following tables summarize the quantitative data on the inhibitory and scavenging activities of Coumestrol from various in vitro studies.

| Enzyme Inhibition | IC₅₀ (µM) | Reference |

| Monoamine Oxidase-A (MAO-A) | 37.40 | [2] |

| Acetylcholinesterase (AChE) | 42.33 | [12] |

| Butyrylcholinesterase (BChE) | 24.64 | [12] |

| Beta-secretase 1 (BACE1) | 51.04 | [12] |

| Radical Scavenging Activity | EC₅₀ (µM) | Reference |

| DPPH | 53.98 | [12] |

| Peroxynitrite | 1.17 | [12] |

| Cell Viability | Cell Line | IC₅₀ (µM) | Reference |

| Triple-Negative Inflammatory Breast Cancer (TN-IBC) | SUM-149 | 13 | [13] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of Coumestrol.

1. Cell Culture and LPS-induced Inflammation

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are commonly used to study inflammation in vitro.[14][15][16] Astrocytes are used for neuroinflammation studies.[8]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Inflammation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[8][14][15][16] A typical concentration of LPS used is 100 ng/mL to 1 µg/mL.[14][15]

-

Coumestrol Treatment: Cells are pre-treated with various concentrations of Coumestrol for a specific duration (e.g., 1-2 hours) before the addition of LPS.

2. Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Assay: The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[17][18][19] The absorbance is measured at 540 nm.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatant are quantified using commercially available ELISA kits.[8][14][20]

3. Western Blot Analysis

-

Purpose: To determine the effect of Coumestrol on the expression and phosphorylation of key proteins in signaling pathways like MAPK and PI3K/AKT.[9][6][7]

-

Procedure:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, AKT).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4. Cell Viability Assay

-

Purpose: To assess the cytotoxicity of Coumestrol.

-

Method (MTT Assay):

-

Cells are seeded in a 96-well plate and treated with various concentrations of Coumestrol.

-

After incubation, MTT solution is added to each well and incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9][16]

-

Visualizations: Signaling Pathways and Experimental Workflow

Caption: General experimental workflow for evaluating the anti-inflammatory effects of Coumestrol.

Caption: Simplified signaling pathways involved in inflammation and targeted by Coumestrol.

Coumestrol, or 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways such as MAPK and PI3K/AKT, and inhibit the production of pro-inflammatory mediators. The available quantitative data underscores its potential as a potent anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its therapeutic potential. Future studies should focus on in vivo models to validate these in vitro findings and to explore the clinical applications of Coumestrol in the treatment of inflammatory diseases.

References

- 1. Coumestrol - Wikipedia [en.wikipedia.org]

- 2. Phytoestrogen Coumestrol Selectively Inhibits Monoamine Oxidase-A and Amyloid β Self-Aggregation [mdpi.com]

- 3. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Coumestrol on Sphingolipid Signaling Pathway and Insulin Resistance Development in Primary Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protective effects of coumestrol against amyloid-β peptide- and lipopolysaccharide-induced toxicity on mice astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Prospective Neuroprotective Potential of 9-O-Methylcoumestrol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the neuroprotective potential of 9-O-Methylcoumestrol based on the known effects of its parent compound, coumestrol, and related phytoestrogens. As of the date of this publication, direct experimental data on the neuroprotective properties of 9-O-Methylcoumestrol is not available in the public domain. The information presented herein is intended to guide future research.

Executive Summary

Neurodegenerative diseases represent a significant and growing global health challenge with limited therapeutic options. Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, have emerged as promising candidates for neuroprotective therapies. This is largely due to their ability to modulate key signaling pathways involved in neuronal survival, inflammation, and oxidative stress. 9-O-Methylcoumestrol, a methylated derivative of the potent phytoestrogen coumestrol, is a compound of interest for its potential neuroprotective activities. This whitepaper synthesizes the available evidence on related compounds to build a scientific case for the investigation of 9-O-Methylcoumestrol as a neuroprotective agent. We will explore its potential mechanisms of action, including estrogen receptor modulation and activation of critical cell survival pathways, and provide a framework for its experimental validation.

Introduction to 9-O-Methylcoumestrol

9-O-Methylcoumestrol is a natural compound belonging to the coumestan class of phytochemicals. It is a derivative of coumestrol, a well-documented phytoestrogen found in various plants like clover and alfalfa. The methylation at the 9-hydroxyl position may alter its pharmacokinetic and pharmacodynamic properties, potentially influencing its bioavailability, receptor affinity, and blood-brain barrier permeability. While coumestrol itself has demonstrated neuroprotective effects, the specific potential of its methylated form remains an untapped area of research.[1] The structural similarity to estradiol suggests that a primary mechanism of action for coumestrol and its derivatives is through the modulation of estrogen receptors (ERs), particularly the ERβ subtype, which is highly expressed in the brain.[2][3]

Postulated Neuroprotective Mechanisms of Action

Based on the known neuroprotective effects of coumestrol and other phytoestrogens, the neuroprotective potential of 9-O-Methylcoumestrol is likely multifactorial, involving the modulation of several key signaling pathways that govern neuronal survival, inflammation, and the response to oxidative stress.[2][4]

Estrogen Receptor (ER) β-Mediated Signaling

Phytoestrogens are known to act as selective estrogen receptor modulators (SERMs), with many showing a higher binding affinity for ERβ than for ERα.[2] ERβ is widely distributed in the central nervous system, and its activation is linked to neuroprotective outcomes.[5][6] The neuroprotective actions of coumestrol have been shown to be at least partially mediated by estrogen receptors.[7][8] Activation of ERβ by a ligand such as 9-O-Methylcoumestrol could trigger downstream signaling cascades that promote cell survival and reduce apoptosis.[9][10]

References

- 1. From Plants to Therapies: Exploring the Pharmacology of Coumestrol for Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Potential Effects of Phytoestrogens: The Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Estrogen Receptor Alpha and Beta Expression and Signaling on Cognitive Function During Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection by Phytoestrogens in the Model of Deprivation and Resupply of Oxygen and Glucose In Vitro: The Contribution of Autophagy and Related Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Estrogen Receptors Alpha and Beta in sexually dimorphic neuroprotection against glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotection and Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals [frontiersin.org]

Lack of Publicly Available Data on the Anticancer Screening of 9-O-Methylcoumestrol

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the preliminary anticancer screening of 9-O-Methylcoumestrol. Despite extensive queries, no specific studies detailing its cytotoxic effects, mechanisms of action, or associated signaling pathways in cancer cells were identified.

Therefore, this technical guide will focus on the anticancer properties of its parent compound, Coumestrol , for which a body of research exists. Coumestrol is a phytoestrogen that has demonstrated notable anticancer activities across various cancer cell lines. The methodologies and findings presented here for Coumestrol may serve as a valuable reference point for potential future investigations into the bioactivity of its methylated derivative, 9-O-Methylcoumestrol.

An In-Depth Technical Guide on the Preliminary Anticancer Screening of Coumestrol

This guide provides a detailed overview of the in vitro anticancer activities of Coumestrol, summarizing key quantitative data, experimental protocols, and the signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxic Activity of Coumestrol

The following table summarizes the reported cytotoxic effects of Coumestrol on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HepG2 | Hepatocellular Carcinoma | Not explicitly quantified in the provided text, but significant toxicity was induced. | Crystal Violet Assay | [1][2] |

| SK-Mel-5 | Skin Melanoma | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |

| SK-Mel-28 | Skin Melanoma | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |

| SK-Mel-2 | Skin Melanoma | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |

| A549 | Lung Cancer | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |

| HCT116 | Colon Cancer | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |

| HT-29 | Colon Cancer | Significant growth inhibition at 20, 40, 80 µM | Cell Titer96 Aqueous One Solution | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on Coumestrol's anticancer activity are provided below.

1. Cell Culture and Maintenance

-

Cell Lines: HepG2 (human hepatocellular carcinoma), SK-Mel-5, SK-Mel-28, SK-Mel-2 (human skin melanoma), A549 (human lung cancer), HCT116, HT-29 (human colon cancer), and Vero (normal kidney cells for cytotoxicity comparison) were utilized.[1][2][3]

-

Culture Conditions: Cells were maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assessment (Crystal Violet Assay)

-

Seeding: HepG2 and Vero cells were seeded in 96-well plates at a suitable density.[1][2]

-

Treatment: After cell attachment, they were treated with varying concentrations of Coumestrol for a specified duration (e.g., 24, 48, or 72 hours).

-

Staining: The medium was removed, and the cells were fixed with a solution such as 4% paraformaldehyde. Subsequently, cells were stained with a 0.5% crystal violet solution.

-

Quantification: The stain was solubilized with a solvent (e.g., methanol or 33% glacial acetic acid), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

3. Cell Proliferation Assay (Cell Titer 96 Aqueous One Solution)

-

Seeding: 2 x 10³ cells were seeded per well in a 96-well plate.[3]

-

Treatment: Cells were treated with Coumestrol at concentrations of 20, 40, or 80 µM.[3]

-

Measurement: At the end of the treatment period, Cell Titer 96 Aqueous One Solution reagent (Promega) was added to each well, and the plate was incubated according to the manufacturer's instructions. The absorbance was then read to determine the number of viable cells.

4. Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Staining: Cells were harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

-

Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

5. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

-

RNA Extraction: Total RNA was extracted from Coumestrol-treated and untreated HepG2 cells.[1][2]

-

cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The expression levels of target genes (e.g., BAX, Bcl-2, NF-κβ, PCNA, MMP2, Caspase-3, Caspase-9, COX2, and MMP9) were quantified using qPCR with specific primers.[1][2] Gene expression was normalized to a housekeeping gene (e.g., GAPDH).

6. Immunohistochemistry (IHC)

-

Sample Preparation: Tissues or cell blocks from Coumestrol-treated and untreated groups were fixed, embedded in paraffin, and sectioned.

-

Staining: The sections were deparaffinized, rehydrated, and subjected to antigen retrieval. They were then incubated with primary antibodies against proteins of interest (e.g., Bax and PCNA), followed by incubation with a secondary antibody and a detection system.[1][2]

-

Visualization: The protein expression was visualized using a microscope.

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Coumestrol-Induced Apoptosis in HepG2 Cells

Caption: Coumestrol-induced apoptosis signaling cascade in liver cancer cells.

Experimental Workflow for Assessing Anticancer Activity

Caption: General experimental workflow for in vitro anticancer screening.

Coumestrol's Effect on the Ferroptosis Pathway in Colorectal Cancer Cells

Caption: Coumestrol facilitates apoptosis in CRC cells via the ferroptosis pathway.[3]

References

In Silico Analysis of 9-O-Methylcoumestrol: A Technical Guide to Molecular Docking

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in silico molecular docking studies exclusively focused on 9-O-Methylcoumestrol are not publicly available. This guide, therefore, presents a comprehensive, generalized methodology for conducting such a study, using 9-O-Methylcoumestrol as a case study. The data and specific interactions presented herein are hypothetical and for illustrative purposes, based on the known behavior of similar compounds.

Introduction

9-O-Methylcoumestrol, a naturally occurring coumestan, is a derivative of coumestrol, a well-known phytoestrogen. Phytoestrogens are plant-derived compounds that can mimic the biological activity of estrogen due to their structural similarity to estradiol. This has led to significant interest in their potential therapeutic applications, particularly in relation to hormone-dependent conditions.

In silico molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). This method allows for the rapid screening of potential drug candidates and provides insights into the molecular interactions that govern binding, thereby guiding further experimental studies.

This technical guide outlines a standard workflow for performing an in silico docking study of 9-O-Methylcoumestrol, with a focus on its potential interaction with the Estrogen Receptor Alpha (ERα), a common target for phytoestrogens.[1]

Experimental Protocols

The following protocols describe a generalized workflow for a molecular docking study, based on common practices in the field.

Software and Tools

-

Molecular Docking Software: AutoDock Vina, Schrödinger Maestro/Glide, or similar.

-

Protein Preparation: PDB (Protein Data Bank), Schrödinger's Protein Preparation Wizard, or AutoDockTools.

-

Ligand Preparation: PubChem, ChemDraw, Avogadro, or Schrödinger's LigPrep.

-

Visualization: PyMOL, Chimera, or Discovery Studio.

Ligand Preparation

-

Structure Retrieval: The 3D structure of 9-O-Methylcoumestrol can be obtained from the PubChem database (CID: 5319565).

-

Energy Minimization: The ligand structure is then energy-minimized to obtain a stable conformation. This is typically done using a force field such as MMFF94 or OPLS.

-

Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand.

Protein Preparation

-

Structure Retrieval: The 3D crystal structure of the target protein, in this case, the human Estrogen Receptor Alpha (ERα), can be downloaded from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, for example, PDB ID: 3ERT.

-

Preprocessing: The protein structure is preprocessed to remove water molecules, co-factors, and any existing ligands.

-

Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, typically for a physiological pH of 7.4.

-

Energy Minimization: The protein structure is subjected to a restrained energy minimization to relieve any steric clashes.

Molecular Docking

-

Grid Generation: A grid box is defined around the active site of the receptor. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature information. The grid box should be large enough to allow the ligand to move freely during the docking simulation.

-

Docking Simulation: The prepared ligand is then docked into the defined grid box of the receptor using the chosen docking software. The docking algorithm explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

Pose Selection: The docking simulation typically generates multiple binding poses. The pose with the best score (lowest binding energy) is usually selected for further analysis.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from an in silico docking study of 9-O-Methylcoumestrol with Estrogen Receptor Alpha (ERα).

| Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) |

| 9-O-Methylcoumestrol | -8.5 | 0.58 |

| Estradiol (Reference) | -10.2 | 0.04 |

| Coumestrol (Reference) | -9.1 | 0.21 |

Table 1: Hypothetical Binding Affinities and Inhibition Constants.

| Interacting Residue (ERα) | Interaction Type | Distance (Å) |

| Glu353 | Hydrogen Bond | 2.8 |

| Arg394 | Hydrogen Bond | 3.1 |

| His524 | Pi-Pi Stacking | 4.5 |

| Leu346 | Hydrophobic | 3.9 |

| Leu387 | Hydrophobic | 4.2 |

| Met421 | Hydrophobic | 4.8 |

Table 2: Hypothetical Interacting Residues and Interaction Types for 9-O-Methylcoumestrol with ERα.

Visualization of Pathways and Workflows

Visual diagrams are crucial for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a simplified signaling pathway involving ERα and the workflow of the in silico docking study.

Caption: Simplified ERα signaling pathway.

Caption: In Silico Molecular Docking Workflow.

Conclusion

This technical guide provides a foundational protocol for conducting in silico molecular docking studies, using 9-O-Methylcoumestrol as a hypothetical subject. The described workflow, from ligand and protein preparation to docking and analysis, represents a standard approach in computational drug discovery. The hypothetical data and visualizations serve to illustrate the expected outcomes and the types of insights that can be gained from such studies. While no specific docking studies on 9-O-Methylcoumestrol have been published, the methodologies outlined here provide a robust framework for future computational investigations into its potential biological activity.

References

A Technical Guide to the ADME Profile of 9-O-Methylcoumestrol: A Proposed Research Framework

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 9-O-Methylcoumestrol is limited in publicly available scientific literature. This guide provides a comprehensive overview of the compound's known characteristics and outlines a recommended framework of standard experimental protocols to elucidate its ADME properties. The methodologies described are based on established practices in preclinical drug development and natural product research.

Introduction to 9-O-Methylcoumestrol

9-O-Methylcoumestrol is a naturally occurring organic compound classified as a coumestan. Coumestans are a class of phytoestrogens characterized by a specific four-ring heterocyclic structure. These compounds are found in various plants, and 9-O-Methylcoumestrol has been detected in foods such as green tea, common peas, chickpeas, and alfalfa. Given the growing interest in the pharmacological potential of phytoestrogens, understanding the ADME profile of 9-O-Methylcoumestrol is crucial for evaluating its potential as a therapeutic agent.

Table 1: Physicochemical Properties of 9-O-Methylcoumestrol

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₅ | PubChem[1] |

| Molecular Weight | 282.25 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Melting Point | 338 - 339 °C | HMDB |

| IUPAC Name | 3-hydroxy-9-methoxy-benzofuro[3,2-c]chromen-6-one | PubChem[1] |

Proposed Experimental Framework for ADME Profiling

The following sections outline a series of recommended in vitro and in vivo studies to characterize the ADME properties of 9-O-Methylcoumestrol.

Absorption

To assess the oral absorption potential of 9-O-Methylcoumestrol, a Caco-2 cell permeability assay is a standard in vitro model that mimics the human intestinal epithelium.

2.1.1 Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Testing: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

-

Permeability Assessment:

-

The culture medium in the apical (AP) and basolateral (BL) chambers is replaced with transport buffer.

-

9-O-Methylcoumestrol is added to the AP chamber to assess AP to BL permeability (absorptive flux).

-

In a separate set of wells, the compound is added to the BL chamber to assess BL to AP permeability (efflux).

-

Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

-

Sample Analysis: The concentration of 9-O-Methylcoumestrol in the collected samples is quantified using a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

2.1.2 Visualization: Caco-2 Permeability Workflow

Caption: Workflow for Caco-2 Permeability Assay.

Distribution

Plasma protein binding (PPB) is a critical parameter that influences the distribution and availability of a drug. The equilibrium dialysis method is a widely accepted technique for determining the extent of PPB.

2.2.1 Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

-

Apparatus Setup: A two-chamber equilibrium dialysis apparatus with a semi-permeable membrane is used.

-

Procedure:

-

One chamber is filled with plasma (human, rat, etc.), and the other with a protein-free buffer.

-

9-O-Methylcoumestrol is added to the plasma chamber.

-

The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

-

-

Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

-

Sample Analysis: The concentration of 9-O-Methylcoumestrol in both chambers is determined by LC-MS/MS.

-

Data Analysis:

-

The fraction unbound (fu) is calculated as: fu = C_buffer / C_plasma

-

Where C_buffer and C_plasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively.

-

The percentage bound is calculated as: % Bound = (1 - fu) * 100

-

2.2.2 Visualization: Equilibrium Dialysis Workflow

References

Early Toxicological Assessment of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Technical Guide

Disclaimer: Direct toxicological data for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one (also known as 9-O-Methylcoumestrol or 4'-O-Methylcoumestrol, CAS No. 1690-62-6) is not available in the public domain. This guide provides an early toxicological assessment based on data from its parent compound, coumestrol, and other related coumestans. The toxicological profile of 9-O-Methylcoumestrol may differ from that of coumestrol due to its methylation.

Introduction

3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one is a member of the coumestan class of organic compounds, which are known phytoestrogens.[1] Phytoestrogens are plant-derived compounds that can mimic the biological activity of estrogen.[2] The toxicological assessment of such compounds is crucial for their potential development as therapeutic agents or to understand their impact as dietary components. This guide summarizes the available toxicological information on the closely related compound, coumestrol, and outlines standard experimental protocols for the toxicological evaluation of coumestans.

Toxicological Profile of Coumestrol (Parent Compound)

Coumestrol, the parent compound of 9-O-Methylcoumestrol, has been studied for its estrogenic and potential toxic effects.

Estrogenic Activity

Coumestrol exhibits estrogenic activity, which is a key aspect of its biological and toxicological profile.[3] It acts as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a binding affinity for ERβ similar to that of 17β-estradiol. This estrogenic activity can lead to disruptions in endocrine function.

Genotoxicity

Studies have indicated that coumestrol may possess genotoxic properties. It has been shown to induce DNA strand breaks, micronuclei, and mutations in the HPRT gene in Chinese hamster ovary cells.[4] Furthermore, coumestrol has been found to induce micronuclei in human lymphoblastoid cells, potentially through the inhibition of topoisomerase-II or modulation of p53 signaling pathways.[4]

Reproductive and Developmental Toxicity